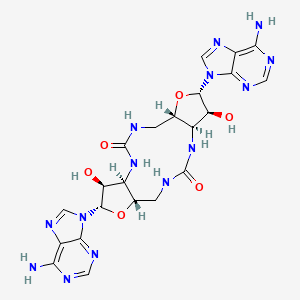
4-(Dimethylamino)butane-1-sulfonyl chloride hydrochloride
Vue d'ensemble
Description
4-(Dimethylamino)butane-1-sulfonyl chloride hydrochloride, also known as DBU-Cl, is a derivative of 4-(Dimethylamino)butane-1-sulfonyl chloride . It is a white to off-white crystalline solid that is highly soluble in polar solvents such as water and methanol.
Synthesis Analysis
DBU-Cl can be prepared by reacting 4-(Dimethylamino)butanesulfonic acid with thionyl chloride in the presence of pyridine at room temperature. The resulting product is then treated with hydrochloric acid to yield DBU-Cl.Molecular Structure Analysis
The molecular formula of DBU-Cl is C6H15Cl2NO2S, and it has a molecular weight of 236.16 g/mol . Its InChI code is 1S/C6H14ClNO2S.ClH/c1-8(2)5-3-4-6-11(7,9)10;/h3-6H2,1-2H3;1H .Applications De Recherche Scientifique
Catalysis and Reaction Mechanisms
4-(N,N-Dimethylamino)pyridine hydrochloride serves as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Detailed reaction mechanisms involving this compound reveal that it forms N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with nucleophilic substrates to form transient intermediates, eventually regenerating the catalyst (Liu et al., 2014).
Novel Reaction Formation
Compounds similar to 4-(Dimethylamino)butane-1-sulfonyl chloride hydrochloride react with ethyl chloroformate to produce indolizinium and quinolizinium salts, showcasing their reactivity and potential for generating novel chemical structures (Kawano et al., 1992).
Polymer Research
In polymer science, Poly [(4-aminophenyl)sulfonyl]butanediamide and its derivatives demonstrate properties like salt rejection, water flux, and molecular weight cutoff in desalination studies. These materials' hydrophilic nature and resistance in various pH ranges showcase their potential in filtration and separation technologies (Padaki et al., 2013).
Materials Science and Optical Applications
4-(Dimethylamino)butane-1-sulfonyl chloride hydrochloride and its derivatives find applications in materials science, particularly in developing π-conjugated materials for optical analysis. These compounds exhibit unique interactions, such as hydrogen bonding and π–π stacking interactions, demonstrating their potential in developing new materials with specific optical properties (Antony et al., 2019).
Biochemistry and Analytical Techniques
In biochemistry, derivatives of 4-(Dimethylamino)butane-1-sulfonyl chloride hydrochloride serve as fluorescent probes or are used in derivatization methods for the analysis of phenolic compounds, showcasing their utility in enhancing the sensitivity and specificity of analytical techniques (Skorka et al., 1981; Xu & Spink, 2007).
Propriétés
IUPAC Name |
4-(dimethylamino)butane-1-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO2S.ClH/c1-8(2)5-3-4-6-11(7,9)10;/h3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUVJMAWPULGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCS(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)butane-1-sulfonyl chloride hydrochloride | |
CAS RN |
2031269-50-6 | |
| Record name | 4-(dimethylamino)butane-1-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)
![3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B1383993.png)



![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)


![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)


![3-[(Thiophen-3-yl)methyl]azetidine hydrochloride](/img/structure/B1384011.png)